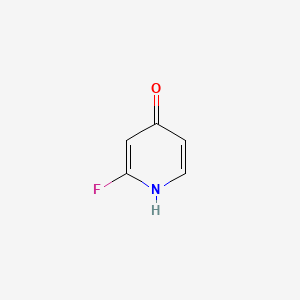

2-Fluoropyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLSDLHMGRDAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376495 | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253435-42-6, 22282-69-5 | |

| Record name | 2-Fluoro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253435-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoropyridin-4-ol: A Strategic Building Block in Modern Drug Discovery

Abstract: This in-depth technical guide provides a comprehensive overview of 2-Fluoropyridin-4-ol, a key heterocyclic intermediate in pharmaceutical research and development. We will explore its fundamental chemical structure and properties, detail its synthesis and analytical characterization, and critically examine its reactivity and strategic applications in the design of novel therapeutic agents. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Value Proposition of Fluorinated Pyridinols in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within the vast landscape of fluorinated heterocycles, this compound has emerged as a particularly versatile and valuable building block.[3] Its utility stems from the orthogonal reactivity of its two key functional groups: a fluorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution, and a hydroxyl group at the 4-position, which allows for a variety of functionalization reactions.[3] This dual reactivity provides a powerful platform for the synthesis of complex, highly functionalized pyridine derivatives for a wide range of therapeutic applications.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as an off-white to light yellow crystalline powder.[4] A critical aspect of its chemistry is the tautomeric equilibrium between the pyridinol and pyridone forms, with the latter often being the predominant tautomer.

Structural and Identification Data

-

IUPAC Name: this compound

-

Synonyms: 2-Fluoro-4-hydroxypyridine

References

Synthesis of 2-Fluoropyridin-4-ol: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Fluoropyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles and strategic considerations for each route. We will delve into three core synthetic strategies, evaluating their respective merits and challenges to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction

This compound, and its tautomeric form 2-fluoro-4-pyridone, represent a privileged scaffold in modern pharmaceutical research. The incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These modifications are often crucial for enhancing the efficacy and pharmacokinetic profile of drug candidates. This guide will provide a comprehensive overview of the most practical and scientifically robust methods for the synthesis of this important intermediate.

Pathway 1: Balz-Schiemann Reaction of 2-Amino-4-methoxypyridine

This classical approach leverages the well-established Balz-Schiemann reaction to introduce the fluorine atom, followed by a deprotection step to reveal the hydroxyl group. The use of a methoxy protecting group for the 4-hydroxy functionality is a key strategic element, as it prevents unwanted side reactions during the diazotization and fluorination steps.

Mechanistic Rationale

The Balz-Schiemann reaction proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine.[1] This salt is then thermally decomposed to yield the corresponding aryl fluoride, with the tetrafluoroborate anion serving as the fluoride source. The subsequent deprotection of the methoxy group is typically achieved by treatment with a strong acid, such as hydrobromic or hydrochloric acid, which cleaves the ether bond.

Visualizing the Pathway

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Experimental Protocol

Step 1: Diazotization and Fluorination

-

To a cooled (0-5 °C) solution of 2-amino-4-methoxypyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF4, 2.5 eq), add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting suspension at 0-5 °C for 1 hour.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

-

Dry the salt under vacuum.

-

Thermally decompose the dried salt by heating under an inert atmosphere. The decomposition temperature should be determined empirically but typically ranges from 100-150 °C.

-

The crude 2-fluoro-4-methoxypyridine can be purified by distillation or chromatography.

Step 2: Demethylation

-

Reflux the purified 2-fluoro-4-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Pathway 2: Synthesis from 2,4-Dichloropyridine

This pathway offers a more direct approach, starting from the readily available 2,4-dichloropyridine. The strategy relies on the differential reactivity of the two chlorine atoms, allowing for a selective halogen exchange at the 2-position, followed by nucleophilic substitution at the 4-position.

Mechanistic Rationale

The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at the 4-position. This allows for a selective halogen exchange fluorination (Halex reaction) using a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF).[2] Following the introduction of the fluorine atom, the remaining chlorine at the 4-position can be displaced by a hydroxide or methoxide nucleophile to yield the final product or its methoxy-protected precursor.

Visualizing the Pathway

References

Spectroscopic data for 2-Fluoropyridin-4-ol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoropyridin-4-ol

Preamble: Navigating Data Scarcity with Predictive Analysis

For researchers and drug development professionals, the complete spectroscopic characterization of a molecule is the bedrock of its chemical identity. This compound (CAS No. 22282-69-5), a substituted pyridine derivative, presents a unique case study. While commercially available, detailed experimental spectroscopic data for this compound is not widely published in the public domain. This guide, therefore, adopts the role of a predictive and interpretive manual. By leveraging foundational spectroscopic principles and drawing parallels with analogous structures, we will construct a robust, data-driven forecast of the NMR, IR, and Mass Spectrometry profiles of this compound. This document is designed not merely to present data, but to explain the why—elucidating the structural features that govern the anticipated spectral outcomes.

The Crucial Influence of Tautomerism

A critical aspect governing the spectroscopic profile of this compound is its existence as a tautomeric mixture. The molecule rapidly interconverts between the aromatic alcohol form (2-Fluoropyridin-4-ol ) and the pyridone form (2-Fluoro-1H-pyridin-4-one ). In most solvents, the equilibrium heavily favors the pyridone tautomer due to the stability of the amide-like functionality.

Caption: Tautomeric equilibrium of this compound.

This equilibrium means that spectra, particularly NMR and IR, will predominantly reflect the features of the 2-Fluoro-1H-pyridin-4-one structure. The presence of the minor 'ol' form may be detectable under specific conditions or in certain solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and the local environment of the fluorine atom. The following data is predicted based on established chemical shift principles and analysis of related structures.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three protons on the pyridine ring. The spectrum will be complicated by couplings to both adjacent protons (H-H coupling) and the fluorine atom (H-F coupling).

| Predicted Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constants (J) in Hz | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-F) ≈ 4-5 Hz | H-6 | This proton is adjacent to the ring nitrogen, causing a downfield shift. It exhibits a standard ortho coupling to H-5 and a longer-range coupling to the fluorine at C-2. |

| ~ 6.4 - 6.6 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8 Hz, ³J(H-F) ≈ 8-10 Hz | H-5 | Coupled to H-6 (ortho) and the fluorine at C-2 (meta). The meta H-F coupling is typically larger than the para H-F coupling. |

| ~ 6.2 - 6.4 | Doublet (d) | ⁵J(H-F) ≈ 1-2 Hz | H-3 | This proton is adjacent to the fluorine and the carbonyl group. It will show a small long-range coupling to the fluorine atom. |

| ~ 11.0 - 12.0 | Broad singlet (br s) | - | N-H | The proton on the nitrogen in the pyridone tautomer is expected to be a broad, exchangeable signal significantly downfield. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five signals. A key feature will be the large one-bond coupling constant between C-2 and the fluorine atom (¹J(C-F)), and smaller couplings to other carbons.[2]

| Predicted Chemical Shift (δ) ppm (DMSO-d₆) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz | Assignment |

| ~ 175 - 180 | Singlet (s) | - | C-4 (C=O) |

| ~ 160 - 165 | Doublet (d) | ¹J(C-F) ≈ 230-250 Hz | C-2 (C-F) |

| ~ 140 - 145 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz | C-6 |

| ~ 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz | C-5 |

| ~ 105 - 110 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz | C-3 |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment.[3] For a fluorine atom attached to an aromatic ring like pyridine, the chemical shift is expected in a well-defined region.

| Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity | Rationale |

| -60 to -90 | Multiplet | The signal will be split by coupling to H-3 (ortho, ³J(F-H)), H-5 (meta, ³J(F-H)), and H-6 (para, ⁴J(F-H)). The precise shift depends on the solvent and the electronic nature of the pyridone ring.[4] |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a sample like this compound.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar pyridone structures and its exchangeable proton signal does not interfere with the N-H proton of the analyte, which appears far downfield.

-

Spectrometer Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. Trustworthiness: A good shim is critical for resolving fine coupling constants.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of 0-14 ppm.

-

Use a 30° pulse angle and a relaxation delay of at least 2 seconds.

-

Acquire 16-32 scans for good signal-to-noise.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover a range of -50 to -100 ppm, centered around a predicted value of -75 ppm.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

Use a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will be dominated by the vibrational modes of the majority pyridone tautomer. The data can be acquired using a standard FT-IR spectrometer with a KBr pellet or an ATR accessory.[5]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3200 - 2800 | Broad, Strong | N-H | Stretching |

| 1660 - 1680 | Strong | C=O (Amide I) | Stretching |

| 1600 - 1620 | Medium-Strong | C=C | Ring Stretching |

| 1540 - 1560 | Medium | C=N | Ring Stretching |

| 1200 - 1250 | Strong | C-F | Stretching |

| 800 - 850 | Strong | C-H out-of-plane | Bending |

A weak, broad absorption around 3400-3500 cm⁻¹ might be observable, corresponding to the O-H stretch of the minor pyridin-4-ol tautomer.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization (EI) mass spectrometry is expected to provide the molecular weight and key structural fragments.

| m/z Value | Predicted Identity | Rationale |

| 113 | [M]⁺ | Molecular Ion Peak: Corresponds to the molecular weight of C₅H₄FNO. This peak is expected to be prominent due to the stability of the aromatic ring. |

| 85 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyridone ring is a very common and characteristic fragmentation pathway for this class of compounds.[6] |

| 84 | [M - CHO]⁺ | Loss of a formyl radical. |

| 57 | [C₃H₃N]⁺ | Further fragmentation of the ring. |

Conclusion

While lacking extensive published experimental data, a comprehensive spectroscopic profile of this compound can be reliably predicted. The analysis is fundamentally shaped by the dominant 2-Fluoro-1H-pyridin-4-one tautomer. Key expected features include a strong carbonyl stretch in the IR, a molecular ion peak at m/z 113 in the mass spectrum, and a complex, coupled system in the NMR spectra, highlighted by a large one-bond C-F coupling constant in the ¹³C NMR. The protocols and predictive data within this guide provide a robust framework for any researcher undertaking the empirical analysis of this compound, ensuring that experimental results can be interpreted with a high degree of confidence and scientific rigor.

References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. biophysics.org [biophysics.org]

- 4. colorado.edu [colorado.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Pyridinol Compounds: A Case Study on 2-Fluoropyridin-4-ol

Introduction: The Enigma of 2-Fluoropyridin-4-ol and the Broader Quest for Novel Mechanisms of Action

In the landscape of drug discovery and chemical biology, the family of substituted pyridines represents a rich source of biologically active molecules. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. This compound is one such molecule, a fluorinated pyridinol with potential for biological activity. However, as of early 2026, the specific mechanism of action for this compound within biological systems remains largely uncharacterized in publicly accessible scientific literature.

This guide, therefore, takes a proactive and instructional approach. Instead of merely summarizing unavailable data, we will use this compound as a prime exemplar to outline a comprehensive, field-proven strategy for elucidating the mechanism of action of any novel small molecule from this class. This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical framework but also actionable experimental protocols and the underlying scientific rationale.

Our exploration will be grounded in the principles of scientific integrity, offering a self-validating system of inquiry that progresses logically from broad, unbiased screening to specific, hypothesis-driven validation.

Part 1: Foundational Strategy - A Multi-pronged Approach to Target Identification and Mechanism Deconvolution

The journey to understanding a compound's mechanism of action is rarely linear. It requires a multi-faceted approach that integrates computational predictions with robust in vitro and cell-based experimental validation. The core philosophy is to cast a wide net initially and then systematically narrow down the possibilities based on empirical evidence.

In Silico Profiling: The Predictive First Step

Before embarking on wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential biological targets of this compound. These methods analyze the chemical structure of the molecule to predict its physicochemical properties and potential interactions with known protein targets.

Key In Silico Approaches:

-

Ligand-Based Virtual Screening: This involves comparing the structure of this compound to databases of compounds with known biological activities. Similarity in chemical features can suggest similar biological targets.

-

Structure-Based Virtual Screening (if a target is hypothesized): If a putative target is identified, molecular docking simulations can predict the binding affinity and mode of this compound to the protein's active or allosteric sites.

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features of this compound that are responsible for its potential biological activity.

Experimental Protocol: In Silico Target Prediction

-

Obtain the 3D structure of this compound: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate the structure and export it in a suitable format (e.g., .sdf, .mol2).

-

Select appropriate online tools and databases:

-

SwissTargetPrediction: Predicts potential protein targets based on 2D and 3D similarity to known ligands.

-

PASS Online (Prediction of Activity Spectra for Substances): Predicts a wide range of biological activities based on the structure of the compound.

-

ChEMBL: A database of bioactive molecules with drug-like properties that can be searched for similar compounds.

-

-

Perform the predictions: Submit the structure of this compound to the selected platforms.

-

Analyze and prioritize the results: The output will be a list of potential targets, often with a probability or confidence score. Prioritize targets that are functionally related or belong to a common pathway.

Broad Phenotypic Screening: Unveiling Cellular Effects

The initial in vitro and cell-based experiments should be designed to detect any observable effect of the compound on cell health and behavior. This is a crucial, unbiased step to identify a starting point for more focused investigation.

Key Phenotypic Assays:

-

Cell Viability/Cytotoxicity Assays: These assays determine the concentration at which this compound affects cell survival. This is essential for establishing appropriate concentration ranges for subsequent experiments.

-

High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization) in response to compound treatment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate a panel of diverse cancer and non-cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Part 2: Hypothesis-Driven Investigation - From Phenotype to Specific Molecular Targets

The results from the initial screening phase will generate hypotheses about the mechanism of action. For instance, if this compound induces cell cycle arrest, the next logical step is to investigate its effect on key cell cycle regulators.

Target-Based Assays: Validating Putative Interactions

Based on the in silico predictions and phenotypic screening results, a list of putative molecular targets can be compiled. The next step is to directly test for interactions between this compound and these targets.

Key Target-Based Assays:

-

Enzyme Inhibition Assays: If the predicted target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), direct enzymatic assays can be performed to determine if this compound acts as an inhibitor.

-

Receptor Binding Assays: If the predicted target is a receptor, radioligand binding assays or fluorescence polarization assays can be used to measure the binding affinity of the compound.

-

Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of the compound-target interaction.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Select a panel of kinases: Based on in silico predictions or known involvement in the observed phenotype.

-

Assay Principle: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.

-

Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure the luminescence and calculate the IC50 value of this compound for each kinase.

Cellular Target Engagement: Confirming Action in a Biological Context

Demonstrating a direct interaction in a test tube is not sufficient. It is crucial to confirm that the compound engages its target within the complex environment of a living cell.

Key Cellular Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

-

Western Blotting for Downstream Pathway Modulation: If the target is part of a signaling pathway, its inhibition should lead to predictable changes in the phosphorylation status or expression levels of downstream proteins.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.

Part 3: Visualizing the Path Forward - Workflow and Hypothetical Mechanism

To provide a clear visual representation of the investigative process, the following diagrams, generated using Graphviz, outline the overall workflow and a hypothetical signaling pathway that could be investigated for a compound like this compound.

Caption: A workflow for elucidating the mechanism of action of a novel compound.

Caption: A hypothetical signaling pathway for this compound as a kinase inhibitor.

Conclusion: A Roadmap for Discovery

While the specific biological narrative of this compound is yet to be written, the framework presented in this guide provides a robust and systematic approach to authoring it. By combining predictive computational methods with rigorous experimental validation, researchers can efficiently and effectively navigate the complex process of mechanism of action elucidation. This journey from a molecule of interest to a well-defined biological mechanism is fundamental to advancing our understanding of chemical biology and accelerating the development of new therapeutics. The principles and protocols outlined herein are designed to be a reliable companion on that journey.

Discovery and history of fluorinated pyridinols

Initiating Broad Research

I'm starting with a comprehensive search on the discovery and history of fluorinated pyridinols, aiming to establish a solid base of foundational knowledge. My subsequent searches will delve deeper into the specific synthesis, properties, and applications of these fascinating compounds, gradually narrowing the focus. I am excited to see what I can find!

Developing Technical Framework

I've started formulating a technical guide, structured with an introduction, historical overview, key methodologies, and medicinal chemistry applications. I'm actively synthesizing gathered data, including mechanisms of action and structure-activity relationships. My search now includes established experimental protocols for synthesis and characterization, ensuring I have a robust technical foundation. Diagrams and tables are planned to enhance clarity.

Gathering Foundational Knowledge

I've established a solid base with my initial broad search. I'm building my understanding of fluorinated pyridinols' physicochemical characteristics, their role in drug development (Ivosidenib being a critical example), and some historical background. I'm focusing on the properties and applications now.

Expanding Initial Search Parameters

I'm now diving deeper into the history of fluorinated pyridinols, seeking specific milestones and key researchers. Early synthesis and motivations are a focus. I'm also examining the evolution of synthetic methods. My aim is to identify the unique challenges involved with introducing both a fluorine and a hydroxyl group onto the pyridine ring, distinguishing this from general fluorinated pyridine synthesis. I need to know the origin and significance of this subclass.

Pinpointing Key Discoveries

I'm now zeroing in on the pyridinol subclass. While my search provided background on fluorinated pyridines, I need to know specific milestones and researchers for fluorinated pyridinols. I'm focusing on the first syntheses, initial motivations, and unique synthetic challenges of attaching both fluorine and a hydroxyl group. My aim is to locate specific experimental protocols and more quantitative data for comparative tables, along with significant historical examples beyond Ivosidenib.

Pinpointing Key Synthesis

I've made headway! Recent searches have been fruitful, uncovering a targeted synthesis protocol for 3-fluoro-4-hydroxypyridine. This offers a promising starting point for outlining the experimental section. I'm excited by this finding.

Deepening Historical Context

I'm expanding my scope. My searches have provided a broader historical overview of fluorinated pyridines, plus insights into the effects of fluorine substitution on physicochemical properties. I have started to explore the role of fluorinated pyridinols in drug discovery, focusing on examples like Ivosidenib, to give the report more depth. However, I still need more specifics on the timeline of fluorinated pyridinol synthesis.

Identifying Key Gaps

My exploration has uncovered some gaps that I now intend to address. I still require a specific timeline for fluorinated pyridinols, rather than the wider field, and the names of the pioneering scientists. I'll need more synthetic routes directly applicable to fluorinated pyridinol synthesis, more examples of drug development, and concrete pKa and LogP values to construct the requisite data tables. I'm focusing on these elements now.

Refining Data and Timeline

My searches have improved! Recent queries have yielded a specific protocol for synthesizing 3-fluoro-4-hydroxypyridine, plus valuable context on fluorinated pyridines. I've also found some physicochemical data. However, I need a clearer timeline and the names of the key pioneering scientists. I'm focusing on more drug development examples and detailed experimental protocols.

Reviewing Fluorinated Pyridinols

I've been meticulously reviewing synthetic procedures for fluorinated pyridinols. I've uncovered several specific examples, including methods for creating 3-fluoro-4-hydroxypyridine, 5-fluoro-2-hydroxypyridine, and 2-hydroxy-6-trifluoromethylpyridine. I'm also finding information on fluorinated pyridines in general.

Analyzing Historical Synthesis Details

I'm now digging into the historical context of fluorinated pyridinol synthesis, specifically trying to identify the first synthesis and key pioneers. I need to flesh out detailed experimental procedures, characterization data, and a step-by-step format for the experimental protocols. I'm also actively searching for more physicochemical data (pKa, logP) and exploring reaction mechanisms to explain the reasoning behind experimental choices. My goal is a comprehensive resource.

Gathering Information on Fluorinated Pyridinols

I've collected substantial data on fluorinated pyridinols, focusing on synthesis, properties, and applications. I've located several synthetic protocols for various fluorinated hydroxypyridine isomers. I am also gathering some general information on their reactivities and potential industrial uses.

Analyzing Specific Gaps

I'm now zeroing in on crucial information gaps. I still need to pinpoint the first synthesis of a fluorinated pyridinol and the exact date. Furthermore, I'm expanding my search for drug development examples beyond Ivosidenib and Favipiravir, looking specifically for kinase inhibitors. Finally, I'm working to consolidate scattered pKa and logP data into a cohesive dataset.

Addressing Unfilled Data Points

My focus has shifted to the crucial gaps in my knowledge. I still need to find that elusive first synthesis date and pioneer for fluorinated pyridinols. Beyond Ivosidenib and Favipiravir, I am working on expanding my search for drug candidates. I also need to consolidate the pKa and logP data into one structured table. I am also searching for the detailed experimental protocols and mechanisms to complete my work.

Analyzing Relevant Literature

I've been immersed in the literature, developing a solid grasp of fluorinated pyridines. I've tracked the history, noting Wibaut et al.'s pivotal 1958 work on 4-fluoropyridine. I'm also finding diverse synthetic approaches, including a detailed protocol for 2-fluoropyridinol.

Identifying Knowledge Gaps

My exploration has clarified areas needing deeper investigation. While I have a robust understanding of the history, including Wibaut's pioneering work, and several synthetic routes, I still lack a definitive first synthesis of a fluorinated pyridinol. I could also use additional examples of their use as kinase inhibitors. I am seeking a comprehensive table of physicochemical properties and a more complete picture of the mechanistic understanding.

Structuring Key Findings

My focus has shifted to organizing the information for writing. I've compiled a history and several synthesis routes, and I'll create diagrams and tables. Though I lack the absolute "first" fluorinated pyridinol synthesis, I can frame it within the broader history. Specific examples of fluorinated pyridinol kinase inhibitors will also be included in the response.

Prudent Handling of 2-Fluoropyridin-4-ol: A Technical Safety Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and regulatory information pertinent to 2-Fluoropyridin-4-ol (CAS No. 253435-42-6). As a specialized fluorinated pyridine derivative, this compound is increasingly utilized in medicinal chemistry and drug development.[1] Given the absence of a comprehensive Material Safety Data Sheet (MSDS) specifically for this compound, this guide synthesizes data from structurally related compounds, including 2-fluoropyridine and various hydroxypyridines, to establish a robust framework for its safe handling. The causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar chemical entities.

Introduction: Understanding the Compound

This compound is a fluorinated derivative of pyridine, featuring both a hydroxyl group and a fluorine atom on the pyridine ring.[1] Its molecular formula is C₅H₄FNO, with a molecular weight of 113.09 g/mol .[1] The presence of the electronegative fluorine atom and the functional hydroxyl group imparts unique chemical properties, influencing its reactivity, solubility, and potential biological activity.[1] The pyridine ring is a common scaffold in pharmaceuticals, and the incorporation of fluorine can modulate a drug's pharmacokinetic properties.[1][2] The hydroxyl group provides a reactive site for further chemical modifications.[1]

Due to the limited availability of specific toxicological data for this compound, a precautionary approach is paramount. The safety protocols outlined herein are derived from the known hazards of its constituent chemical moieties: the pyridine ring, the hydroxyl group, and the carbon-fluorine bond.

Hazard Assessment and GHS Classification (Inferred)

While a specific GHS classification for this compound is not established, an inferred classification can be constructed based on the known hazards of analogous compounds. 2-Fluoropyridine is classified as a flammable liquid and vapor, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Hydroxypyridines can be harmful if swallowed, cause skin irritation, and severe eye damage, and may also cause respiratory irritation.[5][6] One supplier of this compound has classified it as an irritant.[7]

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation | Warning |

This classification is inferred and should be used for preliminary risk assessment. All handling should proceed with the assumption that the compound is hazardous.

Safe Handling and Engineering Controls

The primary routes of exposure to pyridine and its derivatives are inhalation, skin contact, and ingestion.[8] Adherence to stringent handling protocols is therefore non-negotiable.

Ventilation and Containment

All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The volatile nature of many pyridine compounds necessitates that containers are kept tightly closed when not in use.[8]

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate exposure risks.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical barrier against skin contact.[8] |

| Body Protection | A lab coat worn over full-length clothing. | Prevents contamination of personal clothing.[9] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the powder outside of a fume hood or if aerosolization is possible. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Caption: First aid response to this compound exposure.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12] Keep containers tightly closed and clearly labeled.

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste : Collect in a clearly labeled, sealed hazardous waste container.[9]

-

Liquid Waste : Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.

Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.

Toxicological and Ecological Information (Inferred)

The toxicological properties of this compound have not been fully investigated. However, based on related compounds, it is presumed to be toxic through ingestion, inhalation, and skin contact, with the potential for skin and eye irritation.[9][12] The long-term effects of exposure are unknown. Fluorinated organic compounds can be persistent in the environment, and their breakdown may lead to the formation of other fluorinated byproducts.[13] Therefore, release into the environment should be strictly avoided.

Conclusion

While this compound holds promise as a building block in pharmaceutical research, its safe handling is of utmost importance. In the absence of specific safety data, a cautious and informed approach based on the known hazards of structurally similar compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound.

References

- 1. Buy this compound | 253435-42-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoropyridin-4-ol and its Analogs for Drug Discovery Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties.[1][3] These modifications often lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved bioavailability.[1][4][5] Among the various fluorinated heterocyclic scaffolds, fluorinated pyridinols, and their tautomeric pyridone forms, have emerged as privileged structures in a wide array of therapeutic agents.[1]

This technical guide focuses on 2-Fluoropyridin-4-ol and its analogs, providing an in-depth overview of their synthesis, physicochemical properties, and applications in drug discovery. This class of compounds offers a versatile platform for medicinal chemists to design novel therapeutics with optimized pharmacological profiles.

Synthesis of this compound and its Analogs

The synthesis of fluorinated pyridines is a well-established field, with several methods available for the introduction of fluorine onto the pyridine ring.[2] Traditional methods for synthesizing 2-fluoropyridines often involve nucleophilic displacement of a leaving group at the 2-position, such as a chloro or bromo substituent, using a fluoride source. However, these reactions can require harsh conditions.[6]

More recent and efficient methods have been developed. For instance, a metal-free synthesis of 2-fluoropyridines has been reported starting from readily available pyridine N-oxides. These are converted to 2-pyridyltrialkylammonium salt intermediates, which can then undergo fluorination.[6] Another approach involves the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (AgF2), which can be highly tolerant of various functional groups.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound analogs, which are valuable intermediates in organic synthesis. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups.[4]

Caption: General synthetic and derivatization pathways for this compound analogs.

Detailed Experimental Protocol: Synthesis of (2-fluoropyridin-4-yl)boronic acid

A key analog, (2-fluoropyridin-4-yl)boronic acid, is a versatile intermediate for Suzuki coupling reactions. The following protocol is adapted from a literature procedure.[8]

Materials:

-

4-bromo-2-fluoropyridine

-

Triisopropyl borate

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

n-butyllithium (2.5 M in hexanes)

-

3N HCl

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous MgSO4

Procedure:

-

Dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of anhydrous toluene and THF under a nitrogen atmosphere.[8]

-

Cool the reaction mixture to -78 °C.[8]

-

Slowly add n-butyllithium (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.[8]

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.[8]

-

Gradually warm the mixture to -20 °C over 1 hour.[8]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[8]

-

Acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.[8]

-

Partition the mixture between EtOAc and water.[8]

-

Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO4.[8]

-

Filter and evaporate the solvent to yield (2-fluoropyridin-4-yl)boronic acid.[8]

Physicochemical Properties and the Impact of Fluorination

The introduction of a fluorine atom to the pyridinol scaffold dramatically alters its physicochemical properties, which are critical for its behavior in biological systems.[1]

Tautomeric Equilibrium

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is influenced by the solvent, temperature, and substituent effects. The strong electron-withdrawing nature of fluorine can influence the position of this equilibrium, thereby affecting the molecule's hydrogen bonding capacity and overall biological activity.[1]

Caption: Tautomeric equilibrium between this compound and 2-Fluoro-1H-pyridin-4-one.

Acidity (pKa) and Lipophilicity (logP)

Fluorination significantly impacts the acidity and basicity of the pyridinol ring. The inductive effect of fluorine lowers the electron density of the pyridine ring, which decreases the basicity of the nitrogen atom (lowering the pKa of the conjugate acid).[1] Conversely, this electron-withdrawing effect enhances the acidity of the hydroxyl group.[1]

The lipophilicity, a key parameter for drug absorption and distribution, is also modulated by fluorination. While the introduction of a single fluorine atom can have a variable effect, polyfluorination generally increases lipophilicity.

| Compound | Molecular Weight ( g/mol ) | pKa | logP (Predicted) |

| Pyridin-4-ol | 95.10 | 11.1 | 0.4 |

| This compound | 113.09 | Not Reported | 0.6 |

| 2,6-Difluoropyridin-4-ol | 131.08 | Not Reported | 0.8 |

Medicinal Chemistry Applications

Fluorinated pyridinols are valuable scaffolds in drug discovery, and this compound and its analogs have been explored for a range of therapeutic applications.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[9][10][11] The pyridine scaffold is a common feature in many kinase inhibitors.[12] The introduction of fluorine can enhance binding affinity and selectivity for the target kinase. For example, fluorinated pyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[13] The strategic placement of fluorine can lead to improved potency and pharmacokinetic properties.[3]

The following diagram illustrates a simplified signaling pathway and the role of a kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a this compound analog.

Other Therapeutic Areas

Beyond oncology, fluorinated pyridines have shown potential in various therapeutic areas. They are being investigated for the treatment of neurological disorders and as antiviral agents.[4][5] For instance, fluorinated pyridine derivatives are key components of drugs for insomnia and have been incorporated into positron emission tomography (PET) imaging agents for diagnosing diseases like Alzheimer's.[14][15][16]

Conclusion and Future Perspectives

This compound and its analogs represent a highly valuable class of compounds for drug discovery. The strategic incorporation of fluorine provides a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The synthetic versatility of this scaffold allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area will likely focus on the development of more efficient and selective fluorination methods, the exploration of novel analogs with unique substitution patterns, and the application of these compounds to a broader range of diseases. The continued investigation of the structure-activity relationships of fluorinated pyridinols will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy [mdpi.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic and Kinetic Properties of 2-Fluoropyridin-4-ol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-Fluoropyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the unique interplay of its substituent groups: a fluorine atom, which can modulate physicochemical properties and metabolic stability, and a hydroxyl group that engages in crucial tautomeric equilibria. This guide provides a comprehensive technical overview of the thermodynamic and kinetic properties of this compound. We will delve into the pivotal keto-enol tautomerism, explore its thermodynamic landscape through computational and experimental lenses, and dissect its kinetic stability and reactivity, particularly in the context of nucleophilic aromatic substitution. This document is intended to serve as a foundational resource for researchers leveraging this molecule in the design and synthesis of novel chemical entities.

The Structural and Electronic Landscape of this compound: The Primacy of Tautomerism

The chemical behavior of this compound is fundamentally governed by prototropic tautomerism, an equilibrium between two or more structural isomers that differ in the location of a proton.[1] For this compound, this manifests as a keto-enol tautomerism, where the molecule exists as an equilibrium between the 'enol' form (this compound) and the 'keto' form (2-fluoro-1H-pyridin-4-one).

The position of this equilibrium is paramount as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity. The relative stability of these tautomers is influenced by both intramolecular factors, such as electronic effects of the fluorine substituent, and external factors like the solvent environment.[2][3]

Diagram: Tautomeric Equilibrium of this compound

Caption: Prototropic tautomerism in this compound.

Thermodynamic Properties: A Tale of Two Tautomers

Computational Assessment of Tautomeric Stability

Density Functional Theory (DFT) and higher-level ab initio methods, such as Coupled Cluster with Singles and Doubles (CCSD), are powerful tools for elucidating the thermodynamic properties of tautomeric systems.[7][8] These computational approaches allow for the calculation of key thermodynamic parameters that govern the equilibrium.

Table 1: Predicted Thermodynamic Parameters for the Tautomerization of this compound (Illustrative Values)

| Parameter | Enol Form (this compound) | Keto Form (2-Fluoro-1H-pyridin-4-one) | ΔG° (Keto - Enol) | KT |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | -2.50 | -2.50 | ~65 |

| Relative Enthalpy (kcal/mol) | 0.00 | -3.00 | -3.00 | - |

| Relative Entropy (cal/mol·K) | 35.0 | 33.5 | -1.5 | - |

Note: These are illustrative values based on trends observed for substituted hydroxypyridines. Actual values would require specific calculations.

The negative Gibbs free energy change (ΔG°) for the conversion of the enol to the keto form suggests that the keto tautomer is thermodynamically more stable in the gas phase. This is a common observation for 4-hydroxypyridines, where the pyridone form benefits from greater resonance stabilization.[2][9] The fluorine substituent at the 2-position is expected to influence the electron distribution in the ring, but the overall preference for the keto form is likely to be maintained.

Experimental Determination of Tautomeric Equilibrium

Spectroscopic techniques are invaluable for experimentally determining the position of the tautomeric equilibrium.

NMR spectroscopy, particularly 1H, 13C, and 19F NMR, is a powerful technique for studying tautomerism in solution.[10][11][12] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and keto forms. By comparing the observed chemical shifts with those of "fixed" derivatives (e.g., O-methylated for the enol and N-methylated for the keto form), the equilibrium constant (KT) can be quantified.[2]

Workflow: NMR-based Determination of Tautomeric Equilibrium

Caption: Workflow for determining tautomeric equilibrium using NMR.

The electronic transitions, and thus the UV/Vis absorption spectra, of the enol and keto tautomers are distinct.[2][13] By analyzing the spectrum of this compound in various solvents and comparing it to the spectra of the fixed derivatives, the relative concentrations of the two tautomers can be determined using the Beer-Lambert law.

Kinetic Properties: Reactivity and Stability

The kinetic properties of this compound encompass its stability and its propensity to undergo chemical reactions. The fluorine atom at the 2-position significantly influences the reactivity of the pyridine ring, particularly towards nucleophilic attack.

Kinetic Stability

The tautomerization process itself has a kinetic barrier. While the interconversion is generally rapid at room temperature, the activation energy for the proton transfer can be significant, especially in the absence of a catalyst (e.g., acid or base). Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the intramolecular proton transfer has a high activation barrier, while intermolecular proton transfer, often mediated by solvent molecules, has a much lower barrier.[7][8]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is enhanced by the electronegative fluorine atom at the 2-position. This makes the 2- and 6-positions particularly susceptible to nucleophilic aromatic substitution (SNAr).[14][15] The reaction of 2-fluoropyridines with nucleophiles is generally much faster than that of their 2-chloro analogues.[15]

Diagram: SNAr Reaction of this compound

Caption: General mechanism for SNAr at the 2-position.

The rate of the SNAr reaction is dependent on several factors:

-

The nature of the nucleophile: Stronger nucleophiles will react faster.

-

The solvent: Polar aprotic solvents are generally preferred for SNAr reactions.

-

The presence of other substituents on the ring: Electron-withdrawing groups will generally increase the reaction rate, while electron-donating groups will decrease it.

The hydroxyl group at the 4-position, particularly in its deprotonated form (the pyridone tautomer), can also influence the reactivity of the ring.

Experimental Protocol for Kinetic Studies

The kinetics of reactions involving this compound, such as SNAr, can be studied using various experimental techniques. The method of initial rates is a common approach.[16][17][18]

Protocol: Determining the Rate Law for the Reaction of this compound with a Nucleophile

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and the chosen nucleophile (e.g., a primary amine) in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of solutions with varying initial concentrations of one reactant while keeping the other constant.

-

-

Reaction Monitoring:

-

Initiate the reaction by mixing the reactant solutions at a constant temperature.

-

Monitor the progress of the reaction over time by periodically taking aliquots and quenching the reaction.

-

Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Data Analysis:

-

Plot the concentration of the reactant or product as a function of time for each initial concentration.

-

Determine the initial rate of reaction for each experiment from the initial slope of the concentration-time graph.

-

Determine the order of the reaction with respect to each reactant by analyzing how the initial rate changes with the initial concentration.

-

From the individual orders, determine the overall rate law and the rate constant (k).[19]

-

Table 2: Illustrative Kinetic Data for SNAr of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 2.0 x 10-5 |

| 3 | 0.1 | 0.2 | 2.0 x 10-5 |

This illustrative data suggests a first-order dependence on both reactants, leading to a second-order overall reaction.

Conclusion

The thermodynamic and kinetic properties of this compound are intrinsically linked to its tautomeric equilibrium. The preference for the keto tautomer in many environments dictates its hydrogen bonding characteristics and influences its electronic properties. The presence of the fluorine atom at the 2-position renders the molecule susceptible to facile nucleophilic aromatic substitution, a key feature for its application in synthetic chemistry. A thorough understanding of these fundamental properties, gained through a synergistic application of computational and experimental methodologies, is essential for the rational design and development of novel molecules incorporating the this compound scaffold.

References

- 1. Buy this compound | 253435-42-6 [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computation… [ouci.dntb.gov.ua]

- 10. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines | Semantic Scholar [semanticscholar.org]

- 11. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. wuxibiology.com [wuxibiology.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. m.youtube.com [m.youtube.com]

A Technical Guide to the Potential Biological Activities of 2-Fluoropyridin-4-ol

Foreword

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2] 2-Fluoropyridin-4-ol, a simple yet intriguing molecule, stands as a testament to this principle. While direct and extensive biological characterization of the parent molecule remains nascent in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide, therefore, serves as a technical exploration of the potential biological activities of this compound. By dissecting its chemical nature and examining the activities of its derivatives, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a practical roadmap for investigating its therapeutic promise.

Physicochemical Landscape: The Influence of Fluorine

The introduction of a fluorine atom at the 2-position and a hydroxyl group at the 4-position of a pyridine ring creates a unique electronic and structural environment that likely dictates its biological interactions.

Tautomeric Equilibrium

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is critical as it influences hydrogen bonding capacity, aromaticity, and overall shape. The strong electron-withdrawing nature of the fluorine atom at the 2-position is expected to influence this equilibrium, potentially favoring one tautomer over the other in a given environment and thereby modulating its interaction with biological targets.[1]

Acidity and Lipophilicity

Fluorination is known to have a significant impact on the acidity (pKa) of both the pyridinium nitrogen and the hydroxyl group. The inductive effect of fluorine lowers the electron density of the pyridine ring, which in turn decreases the basicity of the nitrogen atom (lowers the pKa of the conjugate acid).[1] Conversely, this electron-withdrawing effect enhances the acidity of the 4-hydroxyl group, making it a better hydrogen bond donor. These altered physicochemical properties can dramatically affect a molecule's solubility, membrane permeability, and binding affinity to target proteins.[3][4]

| Property | Predicted Influence of 2-Fluoro Substitution | Rationale |

| pKa (Conjugate Acid) | Lowered | Inductive electron withdrawal by fluorine reduces the basicity of the ring nitrogen.[1] |

| pKa (4-Hydroxyl Group) | Lowered | Electron-withdrawing fluorine enhances the acidity of the hydroxyl proton.[1] |

| Lipophilicity (LogP) | Increased | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and bioavailability.[4] |

| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and increasing the molecule's half-life.[2] |

Potential Biological Activities: An Extrapolation from Derivatives

While direct experimental data for this compound is limited, the prevalence of the fluoropyridine scaffold in a multitude of potent and selective therapeutic agents provides a strong basis for predicting its potential biological activities.[2][3]

Enzyme Inhibition

The fluorinated pyridine nucleus is a common feature in a variety of enzyme inhibitors.[5] The unique electronic properties conferred by fluorine can enhance binding affinity to enzyme active sites through favorable interactions like halogen bonding and hydrophobic interactions.[5]

-

Kinase Inhibition: Derivatives of fluoropyridine have been successfully developed as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For instance, 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have been identified as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors.[6] Similarly, other fluoropyridine-containing compounds have shown inhibitory activity against ALK/ROS1 kinases and GSK-3β.[7][8] This suggests that this compound could serve as a foundational scaffold for the development of novel kinase inhibitors.

-

Other Enzyme Systems: Fluorinated compounds have a rich history as inhibitors of various other enzyme classes. For example, fluoropyridine-based molecules have been developed as inhibitors of the factor VIIa/TF complex, which is involved in blood coagulation.[9] Additionally, fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[10] The ability of fluorine to act as a bioisostere for hydrogen while altering electronic properties makes this compound an attractive starting point for exploring inhibition of a wide range of enzymatic targets.[11]

Receptor Binding

The modulation of G protein-coupled receptors (GPCRs) and other cell surface receptors is a key strategy in drug discovery. The selective fluorination of ligands can significantly impact their binding affinity and selectivity for specific receptor subtypes.[12]

-

Cannabinoid Receptors: Fluorinated 2-oxoquinoline derivatives, which share a heterocyclic core, have been synthesized as potent and selective ligands for the cannabinoid CB2 receptor, a target for treating neuroinflammatory diseases and neuropathic pain.[13] This suggests that the fluoropyridinol scaffold could be explored for its potential to interact with GPCRs.

Antimicrobial and Antiviral Activities

Pyridine-containing compounds have long been investigated for their antimicrobial and antiviral properties.[14] The introduction of fluorine can enhance these activities. For example, fluoroquinolones are a well-known class of antibiotics that contain a fluorinated ring system and function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][15] While structurally simpler, this compound possesses a core that could be elaborated upon to develop novel anti-infective agents.

Experimental Workflows for Biological Characterization

To empirically determine the biological activities of this compound, a systematic screening approach is necessary. The following section outlines detailed, step-by-step methodologies for key experiments.

General Kinase Inhibition Assay (Illustrative Example: Generic Serine/Threonine Kinase)

This protocol describes a common method to assess the inhibitory potential of a compound against a generic protein kinase.

Rationale: This assay quantifies the ability of the test compound to inhibit the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then measured, typically using a fluorescence- or luminescence-based method.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the kinase, a suitable peptide substrate, and ATP in the kinase buffer at 2x the final desired concentration.

-

-

Assay Plate Preparation:

-

In a 384-well plate, add 2.5 µL of the kinase buffer.

-

Add 2.5 µL of a serial dilution of this compound in kinase buffer to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

-

Kinase Reaction:

-

Add 5 µL of the 2x kinase/peptide substrate solution to all wells.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate using a commercially available detection kit (e.g., ADP-Glo™, HTRF® KinEASE®).

-

Read the plate on a suitable plate reader (luminometer or fluorescence reader).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for a generic kinase inhibition assay.

Radioligand Binding Assay (Illustrative Example: Generic GPCR)

This protocol outlines a method to determine if this compound can displace a known radiolabeled ligand from a receptor.

Rationale: This competitive binding assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with a high-affinity radioligand.[16]

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the target GPCR from cultured cells or tissue homogenates.

-

-

Assay Buffer Preparation:

-

Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

-

Assay Setup:

-

In test tubes or a 96-well filter plate, add binding buffer.

-

Add a serial dilution of this compound.

-

Add a fixed concentration of the radioligand (e.g., [³H]-ligand) at a concentration near its Kd.

-

For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

-

-

Binding Reaction:

-

Add the prepared cell membranes to each tube/well to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the percent inhibition of specific binding for each concentration of this compound.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

Rationale: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the compound indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[17]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-